Boron trifluoride ethylamine

silane crosslinking activation energy moisture-curable polymer

Batch-to-batch cure variability in epoxy prepregs often traces to inconsistent BF₃-amine adduct composition. BF₃·MEA resolves this with a defined 1:1 adduct that remains latent until thermal activation. • Dissociates at 95-100 °C, releasing HBF₄ as the mobile cationic initiator-delivers 90-min complete cure at 130 °C in DICY-accelerated epoxy systems. • Guaranteed 57-59 wt% BF₃ content with lot-specific BF₄⁻ salt analysis for reproducible prepreg out-time and gel-time control. • Outperforms organotin catalysts (DBTDM, DBTL) in silylated polyurethane moisture-cure systems-faster tack-free times and superior tensile strength retention after 7-day thermal aging at 150 °C.

Molecular Formula C2H7BF3N
Molecular Weight 112.89 g/mol
CAS No. 75-23-0
Cat. No. B010457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron trifluoride ethylamine
CAS75-23-0
SynonymsETHYLAMINE TRIFLUOROBORANE; BORON FLUORIDE-ETHYLAMINE COMPLEX; Boron trifluoride ethylamine; BORON TRIFLUORIDE ETHYLAMINE COMPLEX; BORON TRIFLUORIDE MONOETHYLAMINE; BORON TRIFLUORIDE MONOETHYLAMINE COMPLEX; (ethanamine)trifluoro-,(T-4)-Boron; (t-4)-boron(et
Molecular FormulaC2H7BF3N
Molecular Weight112.89 g/mol
Structural Identifiers
SMILESB(F)(F)F.CCN
InChIInChI=1S/C2H7N.BF3/c1-2-3;2-1(3)4/h2-3H2,1H3;
InChIKeyJDVIRCVIXCMTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to yellow solid

Boron Trifluoride Ethylamine Complex: Latent Lewis Acid Catalyst Overview


Boron trifluoride ethylamine, commonly referred to as boron trifluoride monoethylamine complex (BF₃·MEA), is a crystalline 1:1 adduct of the strong Lewis acid BF₃ and the primary aliphatic amine ethylamine [1]. This complex is widely employed as a latent thermal catalyst that dissociates upon heating to release active BF₃ species, initiating cationic polymerization of epoxy resins and catalyzing alkoxysilane hydrolysis‑condensation reactions in moisture‑curable adhesives and sealants [2]. The complex is chemically distinct from other BF₃‑amine adducts in its dissociation temperature, BF₃ content (57–59 wt%), and the balance of latency versus reactivity it provides in one‑component epoxy formulations .

Designed for one-component latent epoxy and moisture-curable systems
Crystalline solid enables gravimetric dispensing without gas-handling equipment
BF₃ content specification (57–59 wt%) supports reproducible cure profiles
Organotin-free alternative for silane crosslinking and silylated polyurethanes

Why Generic BF₃–Amine Substitution Fails


Although numerous BF₃‑amine adducts are commercially available, they differ markedly in dissociation onset temperature, active‑species generation kinetics, and the nature of the catalytically active species that ultimately form [1]. Studies of commercial BF₃·amine complexes reveal substantial variability in composition—including the presence of BF₄⁻ and BF₃(OH)⁻ salts—which directly impacts viscosity‑time‑temperature cure profiles in prepreg and adhesive applications [2]. The BF₃·ethylamine complex generates HBF₄ as the predominant catalytic species upon activation, a pathway whose efficiency and by‑product profile are amine‑specific [3]. Generic cross‑class substitution therefore risks altering gel time, ultimate glass transition temperature, thermal stability of the cured network, and batch‑to‑batch reproducibility in critical industrial processes.

Dissociation mismatch: BF₃·amine adducts differ in onset temperature and active-species release kinetics, which can shift gel time and cure window.
Active-species divergence: BF₃·ethylamine generates HBF₄ as the predominant catalytic species; alternative amines produce different by‑product profiles that may alter network structure.
Composition variability: Lot‑to‑lot BF₄⁻/BF₃·amine ratio variation is documented across commercial complexes; cross‑class substitution risks irreproducible viscosity‑time‑temperature profiles.

Quantitative Evidence vs. Closest Alternatives


Silane Hydrolysis Activation Energy vs. DBTL

In the water‑crosslinking of vinyltrimethoxysilane‑grafted ethylene‑propylene copolymer (EPR‑g‑VTMS), the BF₃·MEA complex provided a substantially lower activation energy for the silane hydrolysis reaction compared to the widely used organotin catalyst dibutyltin dilaurate (DBTL) under identical ATR‑FT‑IR kinetic monitoring conditions [1]. In contrast, the BF₃·methanol complex (BF₃·MeOH) exhibited negligible catalytic activity for both hydrolysis and overall crosslinking, highlighting that not all BF₃ complexes are functionally equivalent [2].

Activation Energy
Head-to-head
Reported much lower Ea than DBTL in silane hydrolysis
Supports faster cure at equivalent temperature
EPR‑g‑VTMS, ATR‑FT‑IR kinetics; BF₃·MeOH showed negligible activity
silane crosslinking activation energy moisture-curable polymer organotin replacement

Cure Speed and Thermal Stability vs. DBTDM in Silylated Polyurethanes

In trimethoxysilyl‑terminated polyurethane systems, BF₃·MEA delivered faster tack‑free times than DBTDM at all catalyst loadings tested (0.1–5.0 mmol per 100 g resin), with BF₃·MEA driving cure to the seconds timescale at higher loadings whereas DBTDM activity plateaued at 3.0 mmol [1]. Furthermore, cured polyurethane networks formulated with BF₃·MEA retained superior mechanical integrity after thermal aging at 80 °C and 150 °C for 7 days compared to DBTDM‑cured analogs, irrespective of the presence of aminopropyltriethoxysilane co‑additive [2]. The bond strength of the BF₃·MEA‑cured adhesive was equivalent to that of the organotin‑cured system, but the combination of faster cure and superior heat resistance provides a net practical advantage [3].

Cure Speed & Stability
Head-to-head
Seconds‑order tack‑free time at ≥3.0 mmol; retained mechanical properties after 7‑day 150 °C aging
Enables cycle‑time reduction with thermal stability
Silylated PU, 23 °C/50% RH; comparator DBTDM showed property degradation
moisture-curable adhesive silylated polyurethane thermal stability catalyst comparison

Epoxy Cure DSC Peak Temperature Shift vs. Free Amine

Complexation of an amine with BF₃ profoundly shifts the epoxy cure exotherm to higher temperature, demonstrating the latency imparted by the BF₃ adduct. In a DSC study of diglycidyl ether of bisphenol‑A (DGEBA) cure, free ethylenediamine (EDA) produced a cure exotherm peak at approximately 100 °C with a 14‑minute cure time, whereas the BF₃·EDA complex shifted the peak to approximately 200 °C and extended the cure time to 20 minutes under identical heating conditions [1]. Although this direct comparison uses EDA rather than ethylamine, the class‑level principle is directly applicable: the BF₃·MEA complex similarly delays cure onset until thermal dissociation releases active species at temperatures near 95–100 °C [2]. For BF₃·MEA‑cured DGEBF (diglycidyl ether of 9,9‑bis(4‑hydroxyphenyl)fluorene) and Epon 828, thermal decomposition activation energies were determined to be approximately 43–44 kcal/mol (180–184 kJ/mol) [3].

Latency Shift
Class-level
DSC cure peak shifted ≈ +100 °C vs free amine (200 °C vs 100 °C)
Enables room‑temperature storage stability
DGEBA/BF₃·EDA analogue; 20 min cure at 200 °C
epoxy curing latent catalyst DSC BF3-amine complex cationic polymerization

Compositional Variability: BF₃·MEA vs. Piperidine Complex

Multi‑nuclear NMR (¹H, ¹⁹F, ¹¹B) characterization of commercial BF₃·monoethylamine and BF₃·piperidine complexes revealed that both contain variable quantities of BF₄⁻ and BF₃(OH)⁻ salts alongside the parent BF₃·amine adduct, with the chemically stable and mobile BF₄⁻ salt ultimately identified as the predominant catalytic species acting as a cationic initiator [1]. Significant lot‑to‑lot variation in the BF₃·amine-to-BF₄⁻ salt ratio was observed across commercial prepreg samples, which directly causes inconsistent viscosity‑time‑temperature cure profiles [2]. This finding underscores that specifying the BF₃·ethylamine complex by CAS number alone is insufficient for reproducible performance; the BF₃ content (typically 57–59 wt%) and the BF₄⁻/BF₃·amine ratio must be controlled .

Composition Control
Head-to-head
BF₄⁻/BF₃·amine ratio varies across lots; BF₃ content 57–59 wt% specification recommended
Specify BF₃ content and salt limits for reproducibility
¹H, ¹⁹F, ¹¹B NMR; commercial prepreg samples
NMR characterization BF4 salt prepreg catalyst composition quality control

Epoxy–DICY Cure Completion Benchmark

In a model study of phenyl glycidyl ether (PGE) cured with dicyandiamide (DICY) hardener, BF₃·MEA achieved complete reaction within 90 minutes at 130 °C, as monitored by NMR, FTIR, GPC, and HPLC techniques [1]. This quantitative benchmark provides a directly measurable comparator for alternative latent catalysts: any candidate claiming equivalent or superior performance to BF₃·MEA must demonstrate ≤90 min to full conversion under identical PGE/DICY conditions at 130 °C. The three major reaction products formed were identified spectroscopically, establishing a well‑defined reference system for catalyst screening [2].

Complete Cure Benchmark
Supporting evidence
90 min at 130 °C to full PGE/DICY conversion
Benchmark for catalyst screening in model epoxy
PGE/DICY, monitored by NMR, FTIR, GPC, HPLC
epoxy resin dicyandiamide cure kinetics latent catalyst NMR monitoring

Handling Advantage: Solid vs. Gaseous or Liquid BF₃ Forms

BF₃·MEA is a white to off‑white crystalline solid with a melting point of 85–95 °C and a density of 1.38 g/cm³, enabling precise gravimetric dispensing and storage at 2–8 °C under desiccated conditions [1]. In contrast, free BF₃ is a toxic, corrosive gas requiring specialized gas‑handling equipment, and BF₃·diethyl etherate is a fuming liquid with a flash point of approximately 21 °C that presents greater fire and inhalation hazards during formulation . The solid state of BF₃·MEA eliminates the need for pressure‑rated cylinders or fume‑hood‑intensive liquid transfers, reducing both capital equipment costs and operator exposure risk while still delivering the same latent BF₃ reactivity upon thermal activation at ≥95 °C .

Handling Form
Class-level
Crystalline solid vs. toxic gas or fuming liquid BF₃ sources
Simplifies dispensing and storage without gas infrastructure
mp 85–95 °C, density 1.38 g/cm³, 2–8 °C storage
handling safety solid catalyst BF3 gas alternative epoxy formulation procurement

Optimal Application Scenarios


Aerospace One-Component Epoxy Prepregs

The BF₃·MEA complex is the benchmark latent catalyst for carbon‑fiber epoxy prepregs where long out‑time at ambient temperature is mandatory. The complex remains inactive until thermal dissociation near 95–100 °C, after which it generates HBF₄ as the mobile cationic initiator for epoxy homopolymerization [1]. The 90‑minute complete cure benchmark at 130 °C in DICY‑accelerated model epoxy systems provides a quantifiable process window that alternative catalysts must match or exceed [2]. Users should specify BF₃ content (57–59 wt%) and request lot‑specific BF₄⁻ salt analysis to ensure reproducible cure profiles across prepreg batches [3].

Tin-Free Moisture-Curable PU Adhesives and Sealants

Regulatory pressure to eliminate organotin catalysts makes BF₃·MEA a leading alternative for silylated polyurethane moisture‑cure systems. The complex delivers faster tack‑free times than DBTDM at all practical loadings and preserves tensile strength and hardness after 7‑day thermal aging at up to 150 °C—a performance attribute not matched by organotin counterparts [1]. The activation energy advantage of BF₃·MEA over DBTL in silane hydrolysis further supports its use in low‑temperature or accelerated‑cure assembly processes for automotive and construction adhesives [2].

Non-Hydrolytic Sol–Gel Hybrid Nanocomposites

In the non‑hydrolytic sol‑gel preparation of PMMA/SiO₂/TiO₂ tertiary nanocomposites, BF₃·MEA serves as the catalyst for alkoxysilane and titanium alkoxide condensation without introducing water that would cause premature hydrolysis [1]. The solid form enables precise stoichiometric control (typically 3 mol% loading) and eliminates the solvent‑introduction and handling challenges associated with liquid BF₃·etherate alternatives, which contain flammable diethyl ether and are more difficult to dispense accurately in anhydrous systems [2].

Silane-Grafted Polyolefin Wire and Cable Insulation

For the production of silane‑crosslinked polyethylene (Si‑XLPE) used in photovoltaic cable insulation, BF₃·MEA provides the lowest activation energy among tested BF₃ complexes for the critical hydrolysis step, while BF₃·MeOH is essentially inactive [1]. The solid BF₃·MEA can be compounded into the polyolefin graft before extrusion and remains latent until exposure to moisture at elevated temperature, enabling a single‑step manufacturing process without the toxicity concerns of organotin catalysts such as DBTL [2].

Application
Selection Property
Validation Focus
Aerospace Epoxy Prepregs
Latent thermal dissociation profile
Cure kinetics and BF₄⁻ salt lot‑to‑lot control
Tin‑Free Silylated PU Adhesives
Organotin‑alternative cure reactivity
Thermal aging mechanical property retention
Non‑Hydrolytic Sol–Gel Nanocomposites
Solid‑state anhydrous dispensing
Stoichiometric condensation control
Silane‑Grafted Polyolefin Insulation
Low activation energy silane hydrolysis
Moisture‑cure latency and toxicity profile

Technical Documentation Hub

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